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Compound
Name

SPR KD
(nM)

Biochemical
IC₅₀ (nM)

Cellular IC₅₀
(H3K79me2)

Key Features

SGC0946 0.06 [1] [2]

[3]

0.3 [4] [1] 2.6 nM (A431

cells) [5]

7-bromo-deazaadenosine

core; high potency [1]

EPZ004777 0.25 [1] [3] 0.4 [1] [5] Information

Missing

Parent compound of

SGC0946 [1]

Pinometostat
(EPZ-5676)

Information

Missing

≤ 0.08 [5] 3.5 nM (MV4-11

proliferation) [5]

Clinical candidate;

benzimidazole core [5]

SGC0947 3.35 [3] Information

Missing

Information

Missing

Close analogue of

SGC0946 [3]

SAH 71 [3] Information

Missing

Information

Missing

Endogenous metabolite;

non-selective [3]

Experimental Protocols for Key Data

The quantitative data for SGC0946 was generated using the following established experimental

methodologies:
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SPR Binding Assay: The binding affinity (KD = 0.06 nM) was determined using Surface Plasmon

Resonance technology [1] [2] [3]. This technique measures the real-time interaction between the
immobilized DOT1L protein and the inhibitor in solution, providing direct data on binding strength and

kinetics.
Biochemical Inhibition Assay: The enzymatic inhibition potency (IC₅₀ = 0.3 nM) was measured in a

cell-free system using recombinant, purified DOT1L and a nucleosomal substrate [4] [1]. This assay
quantifies the compound's ability to directly block the methyltransferase activity of DOT1L.

Cellular Target Engagement: The reduction of histone H3 lysine 79 dimethylation (H3K79me2) in
cells (e.g., IC₅₀ = 2.6 nM in A431 cells [5]) is a key cellular biomarker. This is typically assessed via

Western blot analysis or similar immunodetection methods after treating cells with the inhibitor for
several days [4] [2].

The following diagram illustrates the logical workflow for characterizing a compound like SGC0946, from

biochemical binding to functional cellular outcomes:

Start Characterization

SPR Binding Assay

  Measures Binding Affinity (KD)

Biochemical Enzyme Assay

  Confirms Functional Inhibition (IC50)

Cellular Phenotype Assay

  Validates On-Target Effect

Integrated Data Analysis

  Correlates Parameters
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Biological Context and Applications

SGC0946 is not just a potent inhibitor in biochemical assays; it also demonstrates selective and effective on-

target activity in biological models.

Mechanism of Action: SGC0946 is a SAM-competitive inhibitor, meaning it binds to the S-
adenosylmethionine cofactor pocket of the DOT1L enzyme, preventing the methylation of histone H3

on lysine 79 (H3K79) [4] [1]. This activity has been shown to induce G1 cell cycle arrest and
suppress cancer cell self-renewal [4].

Primary Therapeutic Research: The primary application of SGC0946 in research is in MLL-
rearranged leukemias [4] [1]. In these cancers, DOT1L is aberrantly recruited by oncogenic MLL

fusion proteins, leading to misplaced H3K79 methylation that drives the expression of leukemogenic
genes. SGC0946 selectively kills MLL-rearranged cells by reversing this aberrant gene expression

program [1].
Other Research Applications: Beyond leukemia, SGC0946 has been used as a chemical probe to

study DOT1L's role in other areas, including breast cancer [4] and the modulation of T-cell
responses for potential application in graft-versus-host disease [6].

Key Differentiating Factors

When comparing SGC0946 to other DOT1L inhibitors like EPZ004777 and Pinometostat, several factors

stand out:

Superior Potency: SGC0946 was developed through structure-guided optimization. The addition of a
bromine atom at the 7-position of the deazaadenosine ring allows it to occupy a hydrophobic cleft

in the DOT1L binding site (PDB: 4ER6), resulting in higher affinity and potency compared to its
predecessor, EPZ004777 [1].

Role as a Chemical Probe: SGC0946 is widely recognized as a high-quality chemical probe for
DOT1L [2]. It has a clean selectivity profile, showing no notable activity against a panel of other

protein methyltransferases and receptors, making it an excellent tool for basic research to decipher
DOT1L's biological functions [4] [2].

Clinical Status: Unlike Pinometostat (EPZ-5676), which has advanced to clinical trials for MLL-
rearranged leukemia [5], SGC0946 remains primarily a research tool. Its superior cellular potency

makes it highly valuable for mechanistic studies in a laboratory setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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